molecular formula C16H24N2O3 B5387423 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone

Cat. No.: B5387423
M. Wt: 292.37 g/mol
InChI Key: JYFUDNBJDMEFQE-KGLIPLIRSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino group and a methoxy group, along with a methoxy-dimethylphenyl group attached to the methanone moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, introducing the amino and methoxy groups through selective functionalization. The methoxy-dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction, using appropriate catalysts and reaction conditions to ensure regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ketone group results in the corresponding alcohol.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R)-4-amino-3-methoxypiper

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-10-7-12(8-11(2)15(10)21-4)16(19)18-6-5-13(17)14(9-18)20-3/h7-8,13-14H,5-6,9,17H2,1-4H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFUDNBJDMEFQE-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N2CCC(C(C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N2CC[C@H]([C@H](C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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